5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole
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Overview
Description
5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole is a complex organic compound characterized by its unique structure, which includes an isoxazole ring and a quinolizidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Quinolizidine Moiety: The quinolizidine structure can be introduced via a series of reduction and cyclization reactions starting from a suitable precursor such as a piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted isoxazoles.
Scientific Research Applications
5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-quinolizin-9a-ylmethanol: Shares the quinolizidine moiety but lacks the isoxazole ring.
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole is unique due to the combination of the isoxazole ring and the quinolizidine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
5-[(E)-2-(1,2,3,4,6,7,8,9-octahydroquinolizin-9a-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C14H20N2O/c1-3-11-16-12-4-2-8-14(16,7-1)9-5-13-6-10-15-17-13/h5-6,9-10H,1-4,7-8,11-12H2/b9-5+ |
InChI Key |
BILQQYVFSZUSKS-WEVVVXLNSA-N |
Isomeric SMILES |
C1CCN2CCCCC2(C1)/C=C/C3=CC=NO3 |
Canonical SMILES |
C1CCN2CCCCC2(C1)C=CC3=CC=NO3 |
Origin of Product |
United States |
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